molecular formula C12H10O2 B8750041 3-[4-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol CAS No. 91207-12-4

3-[4-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol

Cat. No.: B8750041
CAS No.: 91207-12-4
M. Wt: 186.21 g/mol
InChI Key: OZNNCQSFOZPYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

91207-12-4

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

3-[4-(3-hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol

InChI

InChI=1S/C12H10O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8,13-14H,9-10H2

InChI Key

OZNNCQSFOZPYEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCO)C#CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,4-dibromobenzene (1.18 g, 5.0 mmol) in n-propylamine (15 ml) is admixed successively with Pd(Ph3P)4 (116 mg, 2%), CuI (28 mg, 3%) and propargyl alcohol (0.9 ml, 15 mmol) and stirred at RT for 1 h and then at reflux for 7 h. More Pd(Ph3P)4 (58 mg, 1%), CuI (14 mg, 1.5%) and propargyl alcohol (0.45 ml, 7.5 mmol) are then added, and the mixture is stirred at reflux for a further 8 h. After cooling, the reaction mixture is filtered off with suction over kieselguhr and the filter cake is washed with ethyl acetate (20 ml). The organic phase is concentrated under reduced pressure. Further purification is carried out by chromatography [Tol/Ac (8:2)] over a silica gel column. This gives the title compound (0.84 g) as a colorless solid. TLC, silica gel (glass plates), [toluene/acetone (8:2)], Rf=0.22.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
116 mg
Type
catalyst
Reaction Step Four
Name
CuI
Quantity
28 mg
Type
catalyst
Reaction Step Five
Quantity
0.45 mL
Type
reactant
Reaction Step Six
Quantity
58 mg
Type
catalyst
Reaction Step Six
Name
CuI
Quantity
14 mg
Type
catalyst
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.